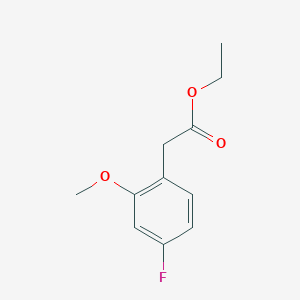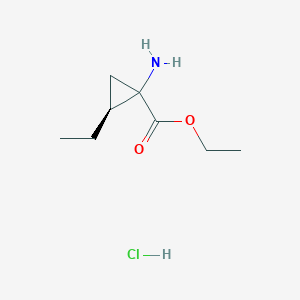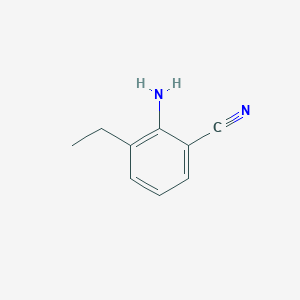![molecular formula C9H16O B13126972 (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure. It is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific configuration and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of bicyclo[2.2.1]heptan-2-one using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can lead to the formation of more reduced products, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride, thionyl chloride, or other halogenating agents.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one or bicyclo[2.2.1]heptan-2-al.
Reduction: More reduced alcohols or hydrocarbons.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Aplicaciones Científicas De Investigación
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is used in various scientific research applications, including:
Chemistry: As a chiral building block in asymmetric synthesis and catalysis.
Biology: In the study of enzyme-substrate interactions and stereospecific biochemical processes.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials with specific stereochemical requirements.
Mecanismo De Acción
The mechanism of action of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or catalyst, influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, affecting biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-al
Uniqueness
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1S)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7+,8-,9-/m0/s1 |
Clave InChI |
BTAZDKRYLLXTRA-KZVJFYERSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O |
SMILES canónico |
CC(C1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


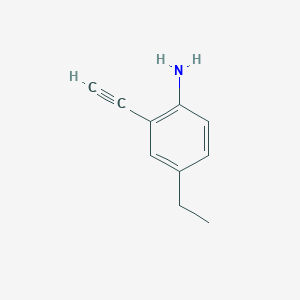
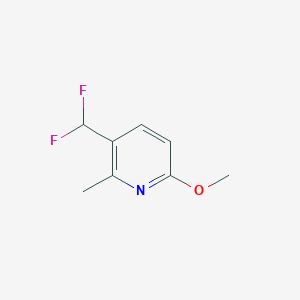
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
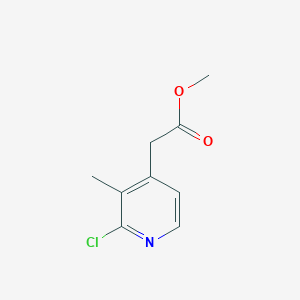
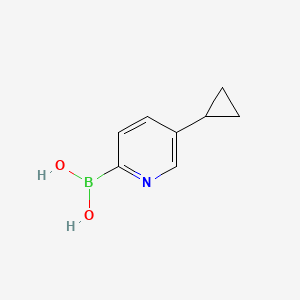
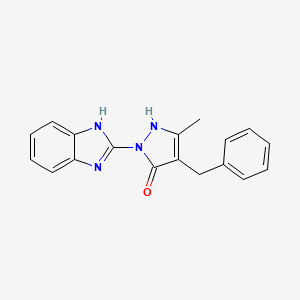

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)


